Tetrahydrouridine dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20N2O8 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |

InChI |

InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |

InChI Key |

GYACORXUHASNNI-MXOGQYMBSA-N |

Isomeric SMILES |

C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |

Canonical SMILES |

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of Tetrahydrouridine Dihydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Tetrahydrouridine (B1681287) (THU) dihydrate, a potent inhibitor of cytidine (B196190) deaminase (CDA). This document is intended for researchers, scientists, and drug development professionals interested in the application of THU in combination therapies, particularly in the context of cancer and other diseases where cytidine analogs are employed.

Core Mechanism: Competitive Inhibition of Cytidine Deaminase

Tetrahydrouridine acts as a potent competitive inhibitor of cytidine deaminase (CDA), an enzyme crucial in the pyrimidine (B1678525) salvage pathway.[1] CDA catalyzes the hydrolytic deamination of cytidine and its analogs, such as the anticancer drugs decitabine (B1684300) and gemcitabine, converting them into inactive uridine (B1682114) counterparts.[2][3] This enzymatic inactivation significantly limits the oral bioavailability and therapeutic efficacy of these drugs.[2]

THU, as a transition-state analog of cytidine, binds tightly to the active site of CDA, effectively blocking the deamination of cytidine analogs.[1] This inhibition leads to a significant increase in the plasma concentration and half-life of co-administered drugs like decitabine, thereby enhancing their therapeutic effect.[2][3]

Quantitative Inhibition Data

The inhibitory potency of Tetrahydrouridine against cytidine deaminase has been quantified in various studies. The key parameters are summarized in the table below.

| Parameter | Value | Organism/System | Reference |

| Ki | 28–240 nM | - | [1] |

| IC50 | 152 µM | - |

Secondary Mechanism: CDA-Independent Cell Cycle Arrest

Emerging evidence suggests that Tetrahydrouridine possesses a secondary, CDA-independent mechanism of action involving the inhibition of cell proliferation. Studies have shown that THU can induce a G1 phase arrest in the cell cycle of certain cancer cell lines.[4][5][6] This effect is attributed to the downregulation of the E2F1 transcription factor, a key regulator of the G1/S transition.[4][5][7]

This dual mechanism of action suggests that THU may not only serve as a pharmacokinetic enhancer for cytidine analogs but also contribute directly to the overall anti-proliferative effect of the combination therapy.

Quantitative Data on Cell Cycle Effects

The following table summarizes the experimental conditions and observed effects of THU on the cell cycle.

| Cell Line | THU Concentration | Duration of Treatment | Observed Effect | Reference |

| MIAPaCa-2, H441, H1299 | 100 µM | 96 hours | Increased G1 phase, decreased S phase, and downregulation of E2F1 protein | [4][5][7] |

Pharmacokinetics of Tetrahydrouridine

The pharmacokinetic profile of Tetrahydrouridine has been investigated in preclinical models and in clinical trials in combination with decitabine.

Preclinical Pharmacokinetic Parameters in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (min) | Oral Bioavailability (%) | Reference |

| Intravenous (IV) | 100 | 814 | 73 | - | [1] |

| Oral (PO) | 30 | 3.1 | - | ~20 | [1] |

| Oral (PO) | 100 | 13.7 | 85 | ~20 | [1] |

| Oral (PO) | 300 | 20.8 | - | ~20 | [1] |

Pharmacokinetic Parameters of Co-administered Decitabine with THU

The co-administration of THU significantly enhances the pharmacokinetic profile of decitabine.

| Species | Decitabine Dose | THU Dose | Key Pharmacokinetic Observation | Reference |

| Mice | 0.4 mg/kg (oral) | - | AUCtotal: 8.45 min/µM | [3] |

| Mice | 0.4 mg/kg (oral) | 10 mg/kg (oral) | AUCtotal: 76.24 min/µM (9-fold increase) | [3] |

| Baboons | 200 mg/m2 (oral) | - | Median AUClast: 463 min/ng/mL | [3] |

| Baboons | 100 mg/m2 (oral) | 400 mg/m2 (oral) | Median AUClast: 2284 min/ng/mL | [3] |

| Humans (Sickle Cell Disease) | 0.16 mg/kg (oral) | 10 mg/kg (oral) | Cmax: 39–54 nM | [2][8] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tetrahydrouridine

Caption: Dual mechanisms of Tetrahydrouridine action.

Experimental Workflow for Assessing THU's Effect on Cell Cycle

Caption: Workflow for cell cycle analysis using flow cytometry.

Key Experimental Protocols

Cytidine Deaminase (CDA) Inhibition Assay

A real-time fluorescence-based assay can be employed to measure CDA activity and its inhibition by THU. This assay utilizes a synthetic nucleoside analog that exhibits a change in fluorescence upon deamination by CDA.

Materials:

-

Recombinant human CDA

-

Fluorescent substrate (e.g., 5-benzo-2-furyl-2′-deoxycytidine)

-

Tetrahydrouridine (THU)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of THU in the assay buffer.

-

In a 96-well plate, add varying concentrations of THU.

-

Add the fluorescent substrate to each well.

-

Initiate the reaction by adding recombinant human CDA to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

The rate of change in fluorescence is proportional to the CDA activity.

-

Calculate the IC50 and Ki values by plotting the enzyme activity against the THU concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of THU on the cell cycle distribution of cultured cells.

Materials:

-

Cancer cell lines (e.g., MIAPaCa-2, H441)

-

Cell culture medium and supplements

-

Tetrahydrouridine (THU)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of THU (e.g., 100 µM) for a specified duration (e.g., 96 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for E2F1 Protein Expression

This protocol describes the detection and quantification of E2F1 protein levels in cells treated with THU.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against E2F1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in protein lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against E2F1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of E2F1.

Conclusion

Tetrahydrouridine dihydrate exhibits a compelling dual mechanism of action. Its primary role as a potent competitive inhibitor of cytidine deaminase robustly enhances the pharmacokinetic profile and therapeutic efficacy of co-administered cytidine analog drugs. Furthermore, its ability to induce G1 cell cycle arrest through the downregulation of E2F1 presents a secondary, direct anti-proliferative effect. This multifaceted activity makes THU a valuable agent in combination therapies, warranting further investigation and clinical development. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in this endeavor.

References

- 1. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]

- 6. Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Tetrahydrouridine (THU) inhibits E2F1 at the protein level which is associated with the G1/S transition. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study | PLOS Medicine [journals.plos.org]

Tetrahydrouridine Dihydrate: A Technical Guide to a Potent Cytidine Deaminase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrouridine (B1681287) (THU) dihydrate is a potent, competitive inhibitor of cytidine (B196190) deaminase (CDA), an enzyme crucial in the pyrimidine (B1678525) salvage pathway. CDA is responsible for the deamination and subsequent inactivation of several cytidine analog drugs, which are cornerstones in the treatment of various cancers and other diseases. By inhibiting CDA, Tetrahydrouridine enhances the bioavailability and therapeutic efficacy of these analogs, such as decitabine (B1684300) and gemcitabine. This technical guide provides an in-depth overview of Tetrahydrouridine dihydrate, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in clinical research. Detailed experimental protocols and data are presented to support its use in a research and drug development context.

Introduction

Cytidine analogs are a class of chemotherapeutic agents that act as antimetabolites, interfering with DNA and RNA synthesis and leading to cell death. However, their clinical utility is often limited by rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the liver and gastrointestinal tract. This enzymatic degradation leads to poor oral bioavailability and a short plasma half-life, necessitating higher doses and intravenous administration, which can increase toxicity.

Tetrahydrouridine (THU) dihydrate is a synthetic pyrimidine nucleoside analog that acts as a potent competitive inhibitor of CDA.[1] By binding to the active site of CDA, THU prevents the deamination of cytidine analogs, thereby increasing their plasma concentrations, prolonging their half-life, and enhancing their therapeutic window. This guide explores the technical aspects of this compound as a CDA inhibitor.

Mechanism of Action

Tetrahydrouridine is a transition-state analog of cytidine and competitively blocks the active site of cytidine deaminase.[2] This inhibition prevents the conversion of cytidine analogs, such as decitabine and gemcitabine, into their inactive uridine (B1682114) counterparts. The primary mechanism is the protection of these active drugs from first-pass metabolism, which significantly increases their systemic exposure and allows for effective oral administration.

Beyond its role as a CDA inhibitor, Tetrahydrouridine has been observed to have a direct inhibitory effect on cell proliferation. This is achieved through the regulation of the cell cycle, specifically by causing an arrest at the G1/S checkpoint. This effect is mediated by the suppression of the E2F1 transcription factor at the protein level, a mechanism that appears to be independent of CDA expression levels.

Signaling Pathway of Cytidine Deaminase Inhibition

Caption: Mechanism of Tetrahydrouridine as a cytidine deaminase inhibitor.

E2F1-Mediated Cell Cycle Regulation by Tetrahydrouridine

Caption: Tetrahydrouridine's effect on the E2F1 signaling pathway.

Quantitative Data

Table 1: In Vitro Cytidine Deaminase Inhibition

| Compound | IC50 (µM) | Source |

| Tetrahydrouridine | 152 | [1][3] |

| Tetrahydrouridine | 113 | [4] |

| Tetrahydrouridine | 0.61 - 3.1 | [5] |

Table 2: Preclinical Pharmacokinetic Parameters of Tetrahydrouridine in Mice

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0–inf (µg·min/mL) | Oral Bioavailability (%) | Source |

| IV | 100 | - | - | 136 | - | [6] |

| PO | 30 | 0.5 | 45-105 | 20 | 15 | [6] |

| PO | 100 | 1.3 | 45-105 | 31 | 23 | [6] |

| PO | 300 | 3.5 | 45-105 | 48 | 16 | [6] |

Table 3: Clinical Pharmacokinetic Parameters of Tetrahydrouridine and Decitabine Combination

| Population | THU Dose | Decitabine Dose | Decitabine Cmax (nM) | Decitabine AUC (nM·h) | Source |

| Sickle Cell Disease Patients | 10 mg/kg PO | 0.16 mg/kg PO | ~50 | - | [7] |

| Healthy Participants (fasted males) | 750 mg PO | 15 mg PO | Higher vs fed | Higher vs fed | [8][9] |

| Healthy Participants (fed males) | 750 mg PO | 15 mg PO | Lower vs fasted | Lower vs fasted | [8][9] |

| Baboons (oral THU + DAC) | 400 mg/m² | 100 mg/m² | - | 9-fold increase vs DAC alone | [6] |

Table 4: Summary of Clinical Trials with Tetrahydrouridine

| Disease | Combination Agent | Dosing Regimen | Key Outcomes | Source |

| Sickle Cell Disease (Phase 1) | Decitabine | THU: 10 mg/kg PO; Decitabine: 0.01-0.16 mg/kg PO (2x/week for 8 weeks) | Increased fetal hemoglobin (HbF) by 4-9%; Increased total hemoglobin by 1.2-1.9 g/dL; Well-tolerated. | [7] |

| Advanced Solid Tumors (Phase 1) | 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) | Dose-escalation of FdCyd with THU. | Established safety and tolerability. | [10][11] |

| Advanced Solid Tumors (Phase 2) | 5-Fluoro-2'-deoxycytidine (FdCyd) | FdCyd: 100 mg/m² IV; THU: 350 mg/m² IV (5 days/week for 2 weeks in 28-day cycles) | 3 partial responses out of 93 patients; Increased p16-expressing CTCs. | [12] |

| Chemorefractory Pancreatic Cancer (Pilot) | Decitabine | THU: ~10 mg/kg/day PO; Decitabine: ~0.2 mg/kg/day PO (5 consecutive days, then 2x/week) | Median overall survival of 3.1 months; Mild neutropenia. | [13] |

Experimental Protocols

Cytidine Deaminase Inhibition Assay

This protocol is adapted from a method to measure CDA activity in plasma.[13]

Materials:

-

Human plasma

-

0.1 M Tris/HCl buffer, pH 7.5

-

Cytidine solution

-

5-Fluorouridine (B13573) solution (internal standard)

-

This compound solution (inhibitor)

-

1 N Hydrochloric acid

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing 265 µL of 0.1 M Tris/HCl buffer (pH 7.5) and 25 µl of human plasma.

-

To test for inhibition, pre-incubate the plasma with varying concentrations of Tetrahydrouridine for a specified time at 37°C.

-

Initiate the reaction by adding cytidine to a final concentration of 4.1 mM and 5-fluorouridine to a final concentration of 0.381 mM.

-

Incubate the reaction mixture at 37°C for 4 hours.

-

Terminate the reaction by adding 50 µL of 1 N hydrochloric acid.

-

Analyze the samples by HPLC to quantify the amount of cytidine converted to uridine, using 5-fluorouridine as an internal standard for normalization.

-

Calculate the percentage of inhibition for each Tetrahydrouridine concentration and determine the IC50 value.

Caption: Experimental workflow for a cytidine deaminase inhibition assay.

Western Blot for E2F1 Protein Expression

This protocol outlines the general steps for detecting E2F1 protein levels in cell lysates after treatment with Tetrahydrouridine.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

1X SDS sample buffer

-

Sonicator

-

SDS-PAGE gel

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against E2F1

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

Procedure:

-

Culture cells to the desired confluency and treat with Tetrahydrouridine at the desired concentration and for the specified duration.

-

Wash the cells with 1X PBS and then lyse them by adding 1X SDS sample buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate to shear DNA and reduce viscosity.

-

Heat the samples at 95-100°C for 5 minutes, then centrifuge.

-

Load the supernatant onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against E2F1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent detection reagent and visualize the protein bands using an appropriate imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following Tetrahydrouridine treatment.

Materials:

-

Cultured cells treated with Tetrahydrouridine

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash them with PBS.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a well-characterized and potent inhibitor of cytidine deaminase. Its ability to protect cytidine analog drugs from metabolic inactivation has significant implications for cancer therapy and the treatment of other diseases like sickle cell disease. By increasing the oral bioavailability and prolonging the half-life of these drugs, Tetrahydrouridine allows for more convenient and potentially less toxic treatment regimens. Furthermore, its independent activity on cell cycle regulation adds another dimension to its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and utilize Tetrahydrouridine in their work. Further clinical investigation is warranted to fully elucidate the benefits of incorporating Tetrahydrouridine into various therapeutic strategies.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. corefacilities.iss.it [corefacilities.iss.it]

- 5. escholarship.org [escholarship.org]

- 6. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Intravenous 5-fluoro-2'-deoxycytidine administered with tetrahydrouridine increases the proportion of p16-expressing circulating tumor cells in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tetrahydrouridine Dihydrate: Chemical Properties, Structure, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrouridine (B1681287) (THU) dihydrate is a potent, synthetic pyrimidine (B1678525) nucleoside analogue with significant applications in pharmacology, primarily as an inhibitor of the enzyme cytidine (B196190) deaminase (CDA). This technical guide provides a comprehensive overview of the chemical properties, structure, and multifaceted mechanisms of action of Tetrahydrouridine dihydrate. It details its role in preventing the degradation of cytidine-based chemotherapeutic agents and its independent effects on cell cycle progression. This document is intended to serve as a detailed resource, providing quantitative data, in-depth experimental protocols, and visual representations of its signaling pathways to facilitate further research and drug development.

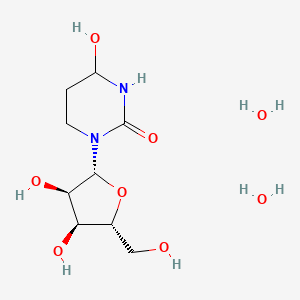

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its chemical structure consists of a tetrahydro-pyrimidine ring linked to a ribose sugar moiety. The presence of two water molecules in its hydrated form is crucial for its stability and solubility.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | [1] |

| Synonyms | THU dihydrate; NSC-112907 dihydrate | [2] |

| Molecular Formula | C₉H₂₀N₂O₈ | [2] |

| Molecular Weight | 284.26 g/mol | [2] |

| Purity | 99.86% | [2] |

| CAS Number | 18771-50-1 (anhydrous) | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | 100 mg/mL (402.85 mM; with ultrasonic) | [3] |

| DMSO | 100 mg/mL (351.79 mM; with ultrasonic) | [4] |

| Dimethyl formamide | ~16 mg/mL | [5] |

| PBS (pH 7.2) | ~5 mg/mL | [5] |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | 3 years | [6] |

| In Solvent (-80°C) | -80°C | 6 months | [7] |

| In Solvent (-20°C) | -20°C | 1 month | [7] |

Mechanisms of Action

This compound exhibits a dual mechanism of action, making it a compound of significant interest in cancer therapy and other research areas. Its primary and most well-characterized role is as a potent inhibitor of cytidine deaminase. Additionally, it has been shown to independently regulate cell cycle progression.

Inhibition of Cytidine Deaminase (CDA)

Cytidine deaminase is a crucial enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and its analogues, such as the chemotherapeutic agent gemcitabine, into inactive uridine (B1682114) derivatives.[8][9] This enzymatic inactivation is a major mechanism of resistance to these drugs. Tetrahydrouridine acts as a competitive inhibitor of CDA, effectively blocking the enzyme's active site and preventing the degradation of cytidine-based drugs.[3][7] This leads to increased plasma concentrations and enhanced therapeutic efficacy of co-administered drugs like decitabine (B1684300).[10]

Cell Cycle Regulation via E2F1 Suppression

Beyond its role as a CDA inhibitor, Tetrahydrouridine has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G1/S transition, independent of CDA expression levels.[8][9] This effect is mediated through the suppression of the E2F1 transcription factor.[8] E2F1 is a key regulator of the cell cycle, promoting the transcription of genes necessary for DNA synthesis and S-phase entry. By downregulating E2F1, Tetrahydrouridine prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cytidine Deaminase (CDA) Inhibition Assay

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method to measure CDA activity in plasma.[11]

Objective: To quantify the inhibitory effect of Tetrahydrouridine on CDA activity.

Materials:

-

Human plasma

-

This compound

-

Cytidine

-

5-Fluorouridine (B13573) (internal standard)

-

0.1 M Tris-HCl buffer (pH 7.5)

-

1 N Hydrochloric acid

-

HPLC system with a suitable column for nucleoside separation

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add 265 µL of 0.1 M Tris-HCl buffer (pH 7.5).

-

Add 25 µL of human plasma to the buffer.

-

To test the inhibitory effect, pre-incubate the plasma-buffer mixture with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add cytidine to a final concentration of 4.1 mM and 5-fluorouridine to a final concentration of 0.381 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours.

-

Terminate Reaction: Stop the reaction by adding 50 µL of 1 N hydrochloric acid.

-

Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the amounts of cytidine and its deaminated product, uridine. The amount of uridine produced is indicative of CDA activity.

-

Data Analysis: Compare the CDA activity in the presence and absence of Tetrahydrouridine to determine the inhibitory concentration (e.g., IC50).

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tetrahydrouridine on cell viability and proliferation.[12][13][14][15][16]

Objective: To determine the effect of Tetrahydrouridine on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MIAPaCa-2, H441, H1299)[8]

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[12]

-

Cell Adherence: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM). Include untreated control wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the effect of Tetrahydrouridine on cell proliferation.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the effect of Tetrahydrouridine on the cell cycle distribution.[17][18][19][20][21]

Objective: To determine the phase of the cell cycle at which Tetrahydrouridine arrests cell proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at a desired concentration (e.g., 100 µM) for a specified time (e.g., 72 hours).[8]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases). Compare the cell cycle profiles of treated and untreated cells.

Western Blot for E2F1 Detection

This protocol details the detection of E2F1 protein levels by Western blotting in cells treated with Tetrahydrouridine.[11][22][23][24][25][26]

Objective: To determine if Tetrahydrouridine treatment affects the protein expression of E2F1.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against E2F1

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Tetrahydrouridine as described in the cell cycle analysis protocol. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against E2F1 and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the E2F1 signal to the loading control to determine the relative change in E2F1 protein expression.

Conclusion

This compound is a versatile molecule with significant potential in therapeutic applications. Its well-established role as a cytidine deaminase inhibitor provides a clear strategy for enhancing the efficacy of existing chemotherapeutic agents. Furthermore, its independent activity on cell cycle regulation through the suppression of E2F1 opens new avenues for its use as a standalone or combination therapy. The detailed chemical data and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore and harness the full potential of this promising compound.

References

- 1. Tetrahydrouridine | C9H16N2O6 | CID 29243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrouridine (dihydrate) - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]

- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. The effect of inhibition of cytidine deaminase by tetrahydrouridine on the utilization of deoxycytidine and 5-bromodeoxycytidine for deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. Flow Cytometry Protocol [sigmaaldrich.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. benchchem.com [benchchem.com]

- 23. DNA Damage Signals through Differentially Modified E2F1 Molecules To Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bio-rad.com [bio-rad.com]

- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

The Genesis of a CDA Shield: A Technical History of Tetrahydrouridine

An In-Depth Guide for Researchers and Drug Development Professionals on the Discovery and History of Tetrahydrouridine (B1681287) as a Cytidine (B196190) Deaminase Inhibitor

Abstract

Tetrahydrouridine (THU) stands as a pivotal molecule in the landscape of chemotherapy, primarily recognized for its potent and specific inhibition of the enzyme cytidine deaminase (CDA). This enzyme plays a critical role in the pyrimidine (B1678525) salvage pathway and is notorious for inactivating cytidine analogue drugs, a cornerstone of many anticancer regimens. This technical guide delves into the discovery, history, and biochemical characterization of Tetrahydrouridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its journey from a laboratory curiosity to a clinically significant pharmacologic tool. We will explore the seminal experiments that defined its mechanism of action, present a consolidated view of its inhibitory kinetics, and detail the experimental protocols that paved the way for its application. Furthermore, we will visualize the intricate signaling pathways it modulates and trace its clinical development, offering a complete portrait of this indispensable CDA inhibitor.

Introduction

Cytidine deaminase (CDA) is a zinc-dependent enzyme that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.[1] While essential for maintaining cellular nucleotide pools through the pyrimidine salvage pathway, CDA's activity poses a significant challenge in cancer therapy.[2] Many potent chemotherapeutic agents, such as cytarabine (B982) (Ara-C) and gemcitabine, are cytidine analogues that are rapidly catabolized and inactivated by CDA, thereby limiting their therapeutic efficacy.[3]

The search for a potent CDA inhibitor led to the discovery and characterization of Tetrahydrouridine (THU). THU is a transition-state analogue inhibitor that effectively blocks the active site of CDA, preventing the deamination of its substrates.[3] This inhibitory action has been instrumental in enhancing the bioavailability and therapeutic window of numerous cytidine-based drugs. This guide provides a detailed chronicle of THU's scientific journey.

Discovery and Early History

The synthesis of Tetrahydrouridine was first reported by A.R. Hanze in a 1967 publication in the Journal of the American Chemical Society. While this initial report focused on the chemical synthesis, the crucial discovery of its biological activity as a potent inhibitor of cytidine deaminase was detailed in a 1973 paper by G.M. Cooper and S. Greer in Molecular Pharmacology. This seminal work laid the foundation for understanding THU's potential in chemotherapy.

The 1970s marked the beginning of THU's clinical evaluation. Recognizing the rapid inactivation of the anti-leukemic drug cytarabine (Ara-C) by CDA, researchers initiated clinical trials to investigate the co-administration of THU with Ara-C in patients with acute leukemia.[4][5] These early studies demonstrated that THU could significantly increase the plasma half-life of Ara-C, allowing for the use of lower doses of the chemotherapeutic agent while maintaining therapeutic efficacy.[5] A notable Phase I trial published in 1979 detailed the administration of THU in combination with Ara-C, establishing a dosing regimen for further studies.[5]

Mechanism of Action and Biochemical Properties

Tetrahydrouridine functions as a potent competitive inhibitor of cytidine deaminase.[3] Its structure mimics the tetrahedral transition state of the cytidine deamination reaction, allowing it to bind tightly to the active site of the enzyme. This binding prevents the natural substrate, cytidine or its analogues, from accessing the catalytic site, thereby inhibiting their deamination.

Quantitative Inhibition Data

The inhibitory potency of Tetrahydrouridine against cytidine deaminase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe its efficacy. Below is a summary of reported values from various sources.

| Parameter | Value (nM) | Species/Enzyme Source | Reference(s) |

| IC50 | 113 | Not Specified | [3] |

| Ki | 100 - 400 | Not Specified | [3] |

Experimental Protocols

The characterization of Tetrahydrouridine as a CDA inhibitor relied on robust enzymatic assays. The foundational methods involved spectrophotometric monitoring of the deamination of cytidine to uridine.

Spectrophotometric Assay for Cytidine Deaminase Activity (Adapted from Cooper and Greer, 1973)

This protocol describes a classic method for determining CDA activity, which can be adapted to measure the inhibitory effects of compounds like THU.

Principle: Cytidine deaminase catalyzes the conversion of cytidine to uridine. This reaction is accompanied by a decrease in absorbance at 282 nm. The rate of this absorbance change is proportional to the enzyme activity.

Reagents:

-

Phosphate (B84403) Buffer (0.1 M, pH 7.5)

-

Cytidine stock solution (10 mM in water)

-

Cytidine Deaminase enzyme preparation (e.g., partially purified from a tissue source)

-

Tetrahydrouridine stock solution (for inhibition studies)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and cytidine substrate to a final volume of 1 ml. The final concentration of cytidine is typically in the range of 0.1-1.0 mM.

-

For inhibition assays, add varying concentrations of Tetrahydrouridine to the reaction mixture.

-

Equilibrate the cuvette at a constant temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the cytidine deaminase enzyme preparation.

-

Immediately begin monitoring the decrease in absorbance at 282 nm over time.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute).

-

To determine the IC50 value of THU, plot the percentage of inhibition against the logarithm of the THU concentration and fit the data to a sigmoidal dose-response curve.

-

The Ki value can be determined using a Lineweaver-Burk plot by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Experimental Workflow for Determining THU Inhibition

Caption: Workflow for determining the inhibitory kinetics of THU on CDA.

Role in Signaling and Metabolic Pathways

Tetrahydrouridine's primary impact is on the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases and nucleosides from the degradation of DNA and RNA.

The Pyrimidine Salvage Pathway and THU's Point of Intervention

Caption: The pyrimidine salvage pathway and the inhibitory action of THU.

By inhibiting CDA, THU prevents the conversion of cytidine and its analogues to their corresponding uridine forms. This has two major consequences:

-

Increased Bioavailability of Cytidine Analogues: For drugs like cytarabine and gemcitabine, THU prevents their premature degradation, leading to higher plasma concentrations and prolonged half-lives.

-

Alteration of Nucleotide Pools: The inhibition of CDA can lead to an accumulation of cytidine and its phosphorylated derivatives, while potentially reducing the pools of uridine and its derivatives that are derived from the salvage of cytidine.

Clinical Development and Applications

The primary clinical application of Tetrahydrouridine has been as a "pharmacological enhancer" or "chemosensitizer" for cytidine analogue chemotherapies.

Combination Therapy with Cytarabine (Ara-C)

As mentioned, the earliest clinical trials in the 1970s focused on combining THU with Ara-C for the treatment of acute myeloid leukemia (AML).[4][5] These studies established the principle that CDA inhibition could significantly improve the pharmacokinetic profile of Ara-C. While this combination did not become a standard of care, it provided a crucial proof-of-concept for the development of other CDA inhibitors and combination therapies.

Combination Therapy with Decitabine (B1684300)

More recently, THU has been investigated in combination with the hypomethylating agent decitabine. Decitabine, a deoxycytidine analogue, is also a substrate for CDA. Oral formulations of decitabine have been developed in combination with a CDA inhibitor to improve oral bioavailability and reduce inter-patient variability in drug exposure.

Logical Flow of THU's Therapeutic Rationale

Caption: The therapeutic rationale for using THU in combination therapy.

Conclusion

Tetrahydrouridine has a rich history that exemplifies the principles of rational drug design and combination therapy. From its initial synthesis and subsequent discovery as a potent CDA inhibitor, THU has played a vital role in our understanding of pyrimidine metabolism and its importance in cancer treatment. The ability of THU to shield valuable chemotherapeutic agents from enzymatic degradation has paved the way for improved treatment strategies and the development of novel CDA inhibitors. As our understanding of cancer biology and drug metabolism continues to evolve, the lessons learned from the story of Tetrahydrouridine will undoubtedly continue to inform the development of more effective and targeted cancer therapies.

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Cytidine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Therapy of refractory/relapsed acute leukemia with cytosine arabinoside plus tetrahydrouridine (an inhibitor of cytidine deaminase)--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I evaluation of tetrahydrouridine combined with cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of Potency: Tetrahydrouridine Dihydrate's Critical Role in Preventing Cytidine Analogue Deamination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) analogues represent a cornerstone in the therapeutic arsenal (B13267) against various malignancies and other diseases. Their efficacy, however, is often severely hampered by a natural metabolic process: deamination. This reaction, catalyzed by the enzyme cytidine deaminase (CDA), converts these potent therapeutic agents into inactive or less active uridine (B1682114) analogues, significantly reducing their bioavailability and therapeutic window. Tetrahydrouridine (B1681287) (THU), a potent inhibitor of CDA, has emerged as a critical partner in combination therapies, effectively shielding cytidine analogues from this metabolic inactivation. This technical guide provides a comprehensive overview of the mechanism of action of THU, its quantitative impact on CDA inhibition, detailed experimental protocols for assessing its activity, and its role in the context of relevant signaling pathways.

The Challenge: Cytidine Analogue Deamination

Cytidine analogues, such as decitabine (B1684300), cytarabine, and gemcitabine, are structurally similar to the natural nucleoside cytidine and can thus interfere with nucleic acid synthesis and other cellular processes.[1][2] However, the enzyme cytidine deaminase, highly expressed in the gut, liver, and some tumors, rapidly deaminates these analogues, converting them into their corresponding uridine counterparts.[3][4] This enzymatic conversion is a major mechanism of drug resistance and a significant obstacle to achieving therapeutic concentrations of the active drug.[5][6]

The Solution: Tetrahydrouridine as a Cytidine Deaminase Inhibitor

Tetrahydrouridine is a synthetic pyrimidine (B1678525) nucleoside analogue that acts as a potent and competitive inhibitor of cytidine deaminase.[7][8] By binding to the active site of CDA, THU prevents the deamination of cytidine analogues, thereby increasing their plasma half-life, oral bioavailability, and overall therapeutic efficacy.[4][9] This protective role allows for more consistent and sustained drug exposure, which is crucial for the efficacy of many cytidine-based therapies.

Quantitative Analysis of Tetrahydrouridine's Inhibitory Activity

The potency of THU as a CDA inhibitor has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values) for THU and another well-characterized CDA inhibitor, zebularine, for comparison.

| Inhibitor | Parameter | Value (µM) | Cell/Enzyme Source | Reference(s) |

| Tetrahydrouridine | IC50 | 113 | Not Specified | [10] |

| IC50 | 152 | Not Specified | [7] | |

| Ki | 0.1, 0.4 | Not Specified | [10] | |

| Ki | 0.53 ± 0.10 | Recombinant human CDA | [11] | |

| Ki | 0.95 ± 0.16 | Recombinant human CDA | [11] | |

| Ki | 1.4 ± 0.2 | Recombinant human CDA | [11] | |

| Zebularine | Ki | 0.95 | Not Specified | [12] |

| Ki | 2 | Cell-free assay | [13] | |

| Ki | 2.02 ± 0.51 | Recombinant human CDA | [11] |

Signaling Pathways and Experimental Workflows

The co-administration of THU with cytidine analogues directly impacts the downstream signaling pathways targeted by these drugs. For instance, in the case of decitabine, a DNA methyltransferase (DNMT) inhibitor, THU's protection from deamination ensures that more active drug is available to inhibit DNMT1, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[3][14][15]

Decitabine Metabolism and DNMT1 Inhibition Pathway

Caption: Metabolic pathway of oral decitabine and its inhibition of DNMT1, highlighting the role of THU.

Experimental Workflow for Assessing CDA Inhibition

Caption: A generalized experimental workflow for determining the inhibitory activity of THU on CDA.

Detailed Experimental Protocols

In Vitro Cytidine Deaminase (CDA) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining CDA activity.[16][17][18]

Materials:

-

Recombinant human cytidine deaminase (CDA)

-

Cytidine or a cytidine analogue (e.g., cytarabine) as substrate

-

Tetrahydrouridine dihydrate (THU)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading in the UV range (e.g., 282 nm)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the cytidine analogue substrate in the reaction buffer.

-

Prepare a stock solution of THU in the reaction buffer.

-

Prepare a working solution of CDA in the reaction buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

-

Set up the Reaction:

-

In a UV-transparent cuvette, add the reaction buffer.

-

Add the desired concentration of THU (for the inhibited reaction) or an equivalent volume of buffer (for the uninhibited control).

-

Add the cytidine analogue substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add the CDA enzyme solution to the cuvette to start the reaction.

-

Immediately start monitoring the decrease in absorbance at a specific wavelength (e.g., around 282 nm for the conversion of cytidine to uridine) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for both the inhibited and uninhibited reactions.

-

Determine the percentage of inhibition for each THU concentration.

-

Plot the percentage of inhibition against the THU concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[19]

-

Quantification of Decitabine and its Metabolites in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of decitabine and its deaminated metabolite in plasma samples from preclinical or clinical studies.[9][20][21][22][23]

Materials:

-

Plasma samples

-

Decitabine and its corresponding uridine analogue standard

-

Internal standard (e.g., a stable isotope-labeled version of decitabine)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add the internal standard.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, use a solid-phase extraction (SPE) method to extract the analytes from the plasma.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant or the eluted sample from the SPE cartridge onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for decitabine, its metabolite, and the internal standard should be used for quantification.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the standards.

-

Quantify the concentrations of decitabine and its metabolite in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.

-

Conclusion

This compound plays an indispensable role in modern chemotherapy by protecting potent cytidine analogue drugs from enzymatic inactivation by cytidine deaminase. This in-depth technical guide has provided a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of THU. The provided diagrams illustrate the critical interplay between drug metabolism, cellular signaling, and the experimental approaches used to investigate these processes. For researchers, scientists, and drug development professionals, a thorough understanding of THU's function is paramount for the rational design of more effective and durable cancer therapies. The continued investigation and application of CDA inhibitors like THU will undoubtedly lead to improved clinical outcomes for patients treated with cytidine analogue-based regimens.

References

- 1. [Metabolism, mechanism of action and resistance to cytotoxic nucleoside analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytidine Analogues | Oncohema Key [oncohemakey.com]

- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrouridine, cytidine deaminase inhibitor (CAS 18771-50-1) (ab142080/1671) [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytidine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. escholarship.org [escholarship.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis [mdpi.com]

- 17. Cytidine deaminase levels in cultured mammalian cell lines measured by the growth tests and enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytidine and dCMP Deaminases-Current Methods of Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of decitabine administered as a 3-h infusion to patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Research Applications of Tetrahydrouridine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrouridine (B1681287) (THU) dihydrate is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA), a critical component of the pyrimidine (B1678525) salvage pathway. By preventing the deamination and subsequent inactivation of cytidine analogues, THU has emerged as a valuable tool in basic and preclinical research, primarily in the field of oncology. Its co-administration with chemotherapeutic agents such as gemcitabine (B846) and decitabine (B1684300) significantly enhances their bioavailability and therapeutic efficacy. Emerging evidence also points to a novel, CDA-independent mechanism of action for THU, involving the induction of cell cycle arrest. This technical guide provides an in-depth overview of the fundamental research applications of Tetrahydrouridine dihydrate, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

Tetrahydrouridine (THU) is a synthetic pyrimidine nucleoside analogue that acts as a powerful and competitive inhibitor of cytidine deaminase (CDA)[1][2]. CDA is responsible for the deamination of cytidine and its analogues, converting them into their corresponding uridine (B1682114) forms. This enzymatic conversion is a major pathway for the inactivation of several important anticancer drugs, including gemcitabine and decitabine[1][3]. By inhibiting CDA, THU effectively shields these drugs from metabolic degradation, thereby increasing their plasma concentration, extending their half-life, and ultimately enhancing their cytotoxic effects against cancer cells[1][3].

Beyond its well-established role as a CDA inhibitor, recent research has uncovered a fascinating dual mechanism of action for THU. Studies have shown that THU can independently inhibit cell proliferation by inducing cell cycle arrest at the G1/S checkpoint[4]. This effect is mediated through the suppression of the E2F1 transcription factor, a key regulator of cell cycle progression[4]. This CDA-independent activity suggests that THU may have broader applications in cancer therapy than previously understood.

This guide will explore both facets of THU's activity, providing researchers with the foundational knowledge and practical tools to effectively utilize this compound in their studies.

Mechanisms of Action

Inhibition of Cytidine Deaminase (CDA)

The primary and most well-characterized mechanism of action of Tetrahydrouridine is its potent inhibition of cytidine deaminase[1][2][3]. CDA is a key enzyme in the pyrimidine salvage pathway that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. Many nucleoside analogue drugs used in chemotherapy, such as gemcitabine and decitabine, are structurally similar to cytidine and are therefore substrates for CDA. The deamination of these drugs by CDA renders them inactive, significantly limiting their therapeutic efficacy[1][3].

THU acts as a competitive inhibitor, binding to the active site of CDA with high affinity and preventing the binding of its natural substrates and drug analogues[3]. This inhibition leads to a significant increase in the plasma concentration and half-life of co-administered cytidine analogue drugs, resulting in greater exposure of tumor cells to the active therapeutic agent[5].

dot

CDA-Independent Cell Cycle Arrest

Intriguingly, recent studies have revealed that Tetrahydrouridine possesses anticancer activity that is independent of its role as a CDA inhibitor. THU has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest at the G1/S transition phase[4]. This effect is attributed to the downregulation of the E2F1 transcription factor protein[4].

The Retinoblastoma (Rb)-E2F signaling pathway is a critical regulator of the cell cycle. In its hypophosphorylated state, Rb binds to E2F1, repressing the transcription of genes necessary for S-phase entry. Upon phosphorylation by cyclin-dependent kinases (CDKs), Rb releases E2F1, allowing for the transcription of target genes and progression through the cell cycle. By suppressing E2F1 protein levels, THU effectively blocks this progression, leading to an accumulation of cells in the G1 phase and a reduction in cell proliferation[4].

dot

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory and synergistic effects of Tetrahydrouridine.

| Parameter | Value | Source |

| IC50 for Cytidine Deaminase | 152 µM | [2] |

| Cell Line (Pancreatic Cancer) | Gemcitabine IC50 (Alone) | Gemcitabine IC50 (+100 µM THU) | Fold Increase in Sensitivity | Source |

| BxPC-3 | ~25 µM | ~12 µM | ~2.1 | [1] |

| H441 | ~1 µM | ~0.23 µM | ~4.4 | [1] |

| MIAPaCa-2 | ~10 µM | ~4.5 µM | ~2.2 | [6] |

| H1299 | ~0.8 µM | ~0.35 µM | ~2.3 | [6] |

| Drug Combination | Effect on Pharmacokinetics | Source |

| Oral Decitabine + Oral THU | Extended decitabine absorption time, widened concentration-time profile, and increased exposure time. | [5] |

Experimental Protocols

In Vitro Cytidine Deaminase (CDA) Inhibition Assay

This protocol is adapted from methodologies used to assess the activity of cytidine deaminases and their inhibition.

Materials:

-

Recombinant human cytidine deaminase

-

Cytidine (substrate)

-

This compound (inhibitor)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 282 nm

Procedure:

-

Prepare a stock solution of cytidine in the reaction buffer.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the cytidine solution, and the different concentrations of THU. Include a control well with no inhibitor.

-

Initiate the reaction by adding a fixed amount of recombinant human cytidine deaminase to each well.

-

Immediately measure the change in absorbance at 282 nm over time. The deamination of cytidine to uridine results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value of THU for CDA.

dot

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of Tetrahydrouridine on the cell cycle of a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

References

- 1. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]

- 2. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels [escholarship.org]

- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of Cytidine Deaminase in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) deaminase (CDA) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. Beyond its physiological role, CDA plays a pivotal part in the metabolism of several clinically important anticancer drugs that are cytidine analogs. This technical guide provides an in-depth overview of CDA's function in drug metabolism, its clinical significance, and methods for its characterization.

Core Function in Drug Metabolism

CDA primarily influences the pharmacokinetics and pharmacodynamics of cytidine analog drugs through deamination, which can lead to either activation or inactivation of the compound. Understanding the enzymatic activity of CDA is therefore critical for optimizing drug efficacy and minimizing toxicity.

Key Drug Substrates

CDA metabolizes a range of cytidine analog chemotherapeutics. The nature of this interaction determines the drug's ultimate fate and activity.

-

Gemcitabine (B846): This deoxycytidine analog is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] CDA rapidly deaminates gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), significantly limiting its therapeutic window.[1][2]

-

Cytarabine (B982) (ara-C): A key drug in the treatment of acute myeloid leukemia (AML), cytarabine is also a substrate for CDA.[3] Deamination by CDA converts cytarabine to the inactive arabinosyluracil (ara-U).[4]

-

Capecitabine (B1668275): An oral prodrug of 5-fluorouracil (B62378) (5-FU), capecitabine undergoes a three-step conversion to its active form. The second step involves the conversion of 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) to 5'-deoxy-5-fluorouridine (5'-DFUR) by CDA, which is an activation step.[5][6][7][8]

-

Decitabine and Azacitidine: These hypomethylating agents, used in the treatment of myelodysplastic syndromes, are susceptible to inactivation by CDA.

Quantitative Data on CDA-Drug Interactions

The efficiency of CDA-mediated drug metabolism can be quantified through enzyme kinetic parameters and inhibitor constants.

Enzyme Kinetics

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Drug Substrate | Km (µM) | Vmax |

| Gemcitabine | 95.7[9] | Not consistently reported |

| Cytarabine | Not consistently reported | Not consistently reported |

| Deoxycytidine (natural substrate) | 46.3[9] | Not consistently reported |

Vmax values are often dependent on the specific experimental conditions and enzyme source, leading to variability in reported values.

Inhibitor Potency

Inhibitors of CDA are being investigated to prevent the rapid inactivation of cytidine analog drugs, thereby enhancing their therapeutic efficacy. The potency of these inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Inhibitor | IC50 (µM) | Ki (nM) |

| Tetrahydrouridine (THU) | 0.152[6] | Not consistently reported |

| Zebularine | Not consistently reported | Not consistently reported |

Signaling and Metabolic Pathways

CDA is a key enzyme in the pyrimidine salvage pathway, which is essential for nucleotide metabolism. The metabolism of cytidine analog drugs is intricately linked to this pathway.

Experimental Protocols

Characterizing the role of CDA in the metabolism of a specific drug requires robust experimental protocols.

In Vitro CDA Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure CDA activity in tissue or cell lysates.

Materials:

-

CDA Assay Buffer

-

CDA Substrate (e.g., cytidine)

-

Fluorometric detection reagent kit

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in CDA Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add CDA Assay Buffer, the sample lysate, and the CDA substrate. Include a no-substrate control for each sample to measure background fluorescence.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Add the fluorometric detection reagent according to the manufacturer's instructions. This reagent typically reacts with the ammonia (B1221849) produced during the deamination reaction.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

-

Calculation: Subtract the background fluorescence from the sample readings and calculate CDA activity based on a standard curve generated with known concentrations of ammonia.

Drug Metabolism Assay in Cancer Cell Lines

This protocol outlines a general workflow to assess the metabolism of a cytidine analog drug in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Cytidine analog drug

-

CDA inhibitor (e.g., tetrahydrouridine)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the cancer cell line to the desired confluency in appropriate cell culture flasks or plates.

-

Drug Treatment: Treat the cells with the cytidine analog drug at various concentrations and time points. Include control groups with vehicle only and with the drug plus a CDA inhibitor.

-

Sample Collection: At each time point, collect both the cell culture medium and the cell pellets.

-

Metabolite Extraction:

-

Medium: Precipitate proteins from the medium (e.g., with methanol) and centrifuge. Collect the supernatant.

-

Cells: Lyse the cells and extract intracellular metabolites using a suitable solvent (e.g., methanol/acetonitrile/water mixture). Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites from both the medium and cell lysates using a validated LC-MS/MS method to quantify the parent drug and its metabolites (e.g., the deaminated product).

-

Data Analysis: Determine the rate of drug metabolism by calculating the formation of the metabolite over time. Compare the metabolism in the presence and absence of the CDA inhibitor to confirm the role of CDA.

References

- 1. uhs.nhs.uk [uhs.nhs.uk]

- 2. Can cytidine deaminase be used as predictive biomarker for gemcitabine toxicity and response? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Effect of Tetrahydrouridine Dihydrate on the S-Phase of the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). While traditionally studied for its role in preventing the degradation of cytidine analogue chemotherapeutics like gemcitabine, recent research has unveiled a direct role for THU in the regulation of the cell cycle, independent of its CDA inhibitory function. This guide provides an in-depth analysis of the mechanism by which tetrahydrouridine dihydrate impacts the S-phase of the cell cycle, with a focus on its effect on the G1/S checkpoint.

Evidence suggests that in specific cancer cell lines, THU can induce a decrease in the proportion of cells in the S-phase, corresponding with an increase in the G1-phase population.[1][2] This S-phase reduction is attributed to the suppression of the E2F1 transcription factor, a key regulator of the G1/S transition.[1] This document summarizes the quantitative data from pivotal studies, details the experimental protocols used to elicit these findings, and provides visual representations of the associated pathways and workflows.

Quantitative Data Summary

The following table summarizes the effects of a 3-day treatment with 100 µM Tetrahydrouridine (THU) on the cell cycle distribution of various human carcinoma cell lines. Data is presented as the percentage of cells in each phase of the cell cycle. The experiments demonstrate a significant decrease in the S-phase population in THU-sensitive cell lines.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Change in S Phase (%) |

| MIAPaCa-2 | Control | 55.2 ± 1.5 | 34.8 ± 0.7 | 10.0 ± 0.8 | N/A |

| THU (100 µM) | 62.9 ± 1.2 | 28.8 ± 0.5 | 8.3 ± 0.7 | -6.0 ± 0.5 | |

| H441 | Control | 60.1 ± 2.1 | 29.9 ± 1.1 | 10.0 ± 1.0 | N/A |

| THU (100 µM) | 67.2 ± 1.5 | 24.1 ± 0.8 | 8.7 ± 0.7 | -5.8 ± 0.8 | |

| H1299 | Control | 58.7 ± 2.5 | 31.3 ± 1.8 | 10.0 ± 0.7 | N/A |

| THU (100 µM) | 68.1 ± 1.3 | 23.8 ± 1.5 | 8.1 ± 0.2 | -7.5 ± 1.5 |

Data derived from Funamizu et al., 2012.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Funamizu et al., 2012.[2]

Cell Culture and Tetrahydrouridine Treatment

-